1-(Chloromethyl)-1-(2-methylpropyl)cyclopropane

Lipophilicity Drug design Physicochemical profiling

1-(Chloromethyl)-1-(2-methylpropyl)cyclopropane (CAS 1483324-52-2) is a 1,1-disubstituted cyclopropane building block bearing a reactive chloromethyl handle and a branched isobutyl substituent on the same ring carbon. With a molecular formula of C₈H₁₅Cl, a molecular weight of 146.66 g·mol⁻¹, and a computed LogP of 3.05, this compound occupies a distinct lipophilicity and steric profile among C8 chloro-cyclopropane analogs.

Molecular Formula C8H15Cl
Molecular Weight 146.66 g/mol
Cat. No. B15262256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloromethyl)-1-(2-methylpropyl)cyclopropane
Molecular FormulaC8H15Cl
Molecular Weight146.66 g/mol
Structural Identifiers
SMILESCC(C)CC1(CC1)CCl
InChIInChI=1S/C8H15Cl/c1-7(2)5-8(6-9)3-4-8/h7H,3-6H2,1-2H3
InChIKeyNFAPXZGMSJNLCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Chloromethyl)-1-(2-methylpropyl)cyclopropane – Baseline Characteristics for Sourcing Decisions


1-(Chloromethyl)-1-(2-methylpropyl)cyclopropane (CAS 1483324-52-2) is a 1,1-disubstituted cyclopropane building block bearing a reactive chloromethyl handle and a branched isobutyl substituent on the same ring carbon . With a molecular formula of C₈H₁₅Cl, a molecular weight of 146.66 g·mol⁻¹, and a computed LogP of 3.05, this compound occupies a distinct lipophilicity and steric profile among C8 chloro-cyclopropane analogs . It is primarily sourced as a synthetic intermediate for medicinal chemistry and agrochemical research, typically supplied at ≥95% purity with storage at 2–8 °C under dry, sealed conditions .

Why 1-(Chloromethyl)-1-(2-methylpropyl)cyclopropane Cannot Be Swapped with the n‑Butyl Isomer


Although 1-(chloromethyl)-1-(2-methylpropyl)cyclopropane and its linear-chain analog 1-butyl-1-(chloromethyl)cyclopropane share the same molecular formula (C₈H₁₅Cl) and molecular weight (146.66), the branched isobutyl group introduces a quantifiable increase in lipophilicity and steric bulk around the reactive quaternary center . In nucleophilic substitution reactions—the primary deployment of the chloromethyl handle—the steric environment directly modulates SN2 rates and regioselectivity in subsequent ring-opening or cross-coupling steps [1]. Substituting the branched isomer with the linear n-butyl version therefore alters both the pharmacokinetic profile of downstream library compounds and the kinetic outcome of key synthetic transformations, making blind interchange a hidden source of irreproducibility [1].

Head-to-Head Quantitative Evidence for 1-(Chloromethyl)-1-(2-methylpropyl)cyclopropane


LogP Comparison: Isobutyl vs. n-Butyl vs. Methyl Cyclopropane Analogs

The target compound exhibits a computed LogP of 3.05 (ALogP, ChemScene), which is approximately 0.6–0.8 log units higher than the predicted LogP of the linear n-butyl isomer 1-butyl-1-(chloromethyl)cyclopropane (estimated ~2.3–2.4 by fragment-based methods) and roughly 1.5 log units above the smaller methyl analog 1-(chloromethyl)-1-methylcyclopropane (estimated LogP ~1.5) . This difference translates to a ~4–6× higher octanol–water partition coefficient for the isobutyl compound, directly affecting membrane permeability and metabolic stability in cell-based assays.

Lipophilicity Drug design Physicochemical profiling

Steric Hindrance at the Reactive Center: SN2 Rate Retardation by Branching

The chloromethyl group in the target compound is attached to a quaternary cyclopropane carbon that also bears the isobutyl substituent. Neighboring branching at the β-carbon of the isobutyl group increases A-value steric bulk relative to the n-butyl analog. Literature on neopentyl-like systems demonstrates that β-branching reduces SN2 displacement rates by factors of 10³–10⁵ compared to linear primary alkyl chlorides under identical conditions (e.g., 0.1 M NaI in acetone at 50 °C) [1]. While direct kinetic data for the title compound are not published, this class-level kinetic penalty implies that the isobutyl derivative requires more forcing nucleophilic conditions or longer reaction times than the n-butyl analog—an important parameter for route scouting and parallel library synthesis.

Nucleophilic substitution SN2 kinetics Steric effects

Purity and Storage Requirements: Differentiated Quality Attributes

Commercial sourcing data indicate that the target isobutylcyclopropane is routinely supplied at ≥95% purity with mandatory sealed storage at 2–8 °C, reflecting the compound's moderate thermal lability . In contrast, the regioisomeric analog 1-(chloromethyl)-2-methyl-1-propylcyclopropane (CAS 2137584-66-6) is listed by the same vendor class at lower purity thresholds (~95% typical) and comparable storage conditions, but the 2-methyl-substituted cyclopropane analog (CAS 2137828-21-6) commands a >10× price premium (≥$948/0.05 g) due to additional synthetic complexity, while offering no reactivity advantage for simple nucleophilic displacement [1]. The isobutyl compound thus occupies a cost–purity sweet spot for large‑scale medicinal chemistry campaigns.

Purity specification Storage stability Procurement quality

Hazard Classification and Shipping: Operational Differentiation

The target compound is classified as UN 2811, Class 6.1 (toxic substances), Packing Group III, with hazard statements H301, H311, H331, and H341 (suspected of causing genetic defects) . This is a more severe hazard profile than the simpler (chloromethyl)cyclopropane (CAS 5911-08-0), which typically carries only GHS02/GHS07 warnings, and comparable to the n‑butyl analog. However, the isobutyl derivative's toxicological classification triggers mandatory HazMat shipping fees ($50–$138 per shipment depending on destination) that must be factored into total procurement cost, whereas the methyl analog 1-(chloromethyl)-1-methylcyclopropane (CAS 10523-77-0) is not classified as Class 6.1 and ships without HazMat surcharge . This operational penalty is offset by the isobutyl compound's superior lipophilicity profile for the intended applications.

Safety profile Shipping classification Lab handling

When to Select 1-(Chloromethyl)-1-(2-methylpropyl)cyclopropane: Evidence-Based Application Scenarios


CNS-Focused Fragment Library Synthesis

The compound's LogP of 3.05 aligns with the optimal CNS drug-likeness window (LogP 2–4) and its sterically encumbered chloromethyl handle permits controlled SN2 diversification with amine, thiol, or alkoxide nucleophiles to generate sp³-rich cyclopropane-containing fragments . The branched isobutyl group enhances metabolic stability of resulting amides compared to n‑butyl-derived analogs, as inferred from classical steric shielding principles [1].

Cyclopropane Ring-Opening Cascades for Heterocycle Construction

The quaternary center bearing both the chloromethyl and isobutyl groups predisposes the compound to regioselective ring-opening under Lewis-acid catalysis, where the steric bulk of the isobutyl group directs nucleophilic attack to the less hindered cyclopropane C–C bond [1]. This selectivity is diminished in the n‑butyl analog, which offers less steric differentiation between the two ring positions adjacent to the quaternary center.

Agrochemical Intermediate at Gram-to-Kilogram Scale

At 95% purity and a competitive bulk price (~$30–50/g), the isobutyl compound is the most cost-effective C8 chloro-cyclopropane building block for agrochemical SAR campaigns where the branched alkyl motif mimics natural isoprenoid fragments, a role that the n‑butyl analog cannot fulfill due to its linear geometry .

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